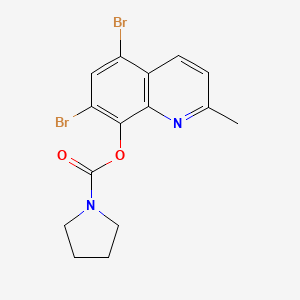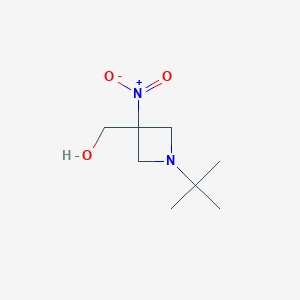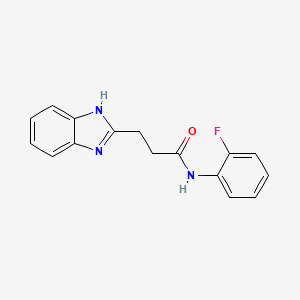![molecular formula C25H24N4O7S2 B11067389 2-(15,16-dimethoxy-2,6,6-trioxo-6λ6,9-dithia-3,11,19-triazapentacyclo[10.7.0.03,10.04,8.013,18]nonadeca-1(12),10,13,15,17-pentaen-19-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B11067389.png)
2-(15,16-dimethoxy-2,6,6-trioxo-6λ6,9-dithia-3,11,19-triazapentacyclo[10.7.0.03,10.04,8.013,18]nonadeca-1(12),10,13,15,17-pentaen-19-yl)-N-(3-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(15,16-dimethoxy-2,6,6-trioxo-6λ6,9-dithia-3,11,19-triazapentacyclo[107003,1004,8013,18]nonadeca-1(12),10,13,15,17-pentaen-19-yl)-N-(3-methoxyphenyl)acetamide is a complex organic compound with a unique structure characterized by multiple rings and functional groups
Preparation Methods
The synthesis of 2-(15,16-dimethoxy-2,6,6-trioxo-6λ6,9-dithia-3,11,19-triazapentacyclo[10.7.0.03,10.04,8.013,18]nonadeca-1(12),10,13,15,17-pentaen-19-yl)-N-(3-methoxyphenyl)acetamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the core pentacyclic structure, followed by the introduction of the methoxy and acetamide groups. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(15,16-dimethoxy-2,6,6-trioxo-6λ6,9-dithia-3,11,19-triazapentacyclo[10.7.0.03,10.04,8.013,18]nonadeca-1(12),10,13,15,17-pentaen-19-yl)-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a model compound for studying complex ring structures and their reactivity.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of bonds and interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
Comparison with Similar Compounds
Similar compounds include those with comparable pentacyclic structures and functional groups, such as:
- 11,15-dimethoxy-13-oxo-6,8,20-trioxapentacyclo[10.8.0.0²,⁹.0³,⁷.0¹⁴,¹⁹]icosa-1(12),2(9),10,14,16,18-hexaen-4-yl}oxidanesulfonic acid
- (3,15-diacetyloxy-2,6,14-trimethyl-4,11,16-trioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-5,12-dien-17-yl)methyl acetate
These compounds share structural similarities but differ in their specific functional groups and reactivity, highlighting the uniqueness of 2-(15,16-dimethoxy-2,6,6-trioxo-6λ6,9-dithia-3,11,19-triazapentacyclo[10.7.0.03,10.04,8.013,18]nonadeca-1(12),10,13,15,17-pentaen-19-yl)-N-(3-methoxyphenyl)acetamide.
Properties
Molecular Formula |
C25H24N4O7S2 |
|---|---|
Molecular Weight |
556.6 g/mol |
IUPAC Name |
2-(15,16-dimethoxy-2,6,6-trioxo-6λ6,9-dithia-3,11,19-triazapentacyclo[10.7.0.03,10.04,8.013,18]nonadeca-1(12),10,13,15,17-pentaen-19-yl)-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C25H24N4O7S2/c1-34-14-6-4-5-13(7-14)26-21(30)10-28-16-9-19(36-3)18(35-2)8-15(16)22-23(28)24(31)29-17-11-38(32,33)12-20(17)37-25(29)27-22/h4-9,17,20H,10-12H2,1-3H3,(H,26,30) |
InChI Key |
HTAQZBISPUILAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C3=CC(=C(C=C3C4=C2C(=O)N5C6CS(=O)(=O)CC6SC5=N4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,1'-(benzene-1,4-diyldimethanediyl)bis[2-(ethylsulfonyl)-1H-benzimidazole]](/img/structure/B11067324.png)
![N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-nitrobenzamide](/img/structure/B11067327.png)
![N'-[(4-bromophenyl)carbonyl]-4-[1-(4-bromophenyl)-1-oxobutan-2-yl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carbohydrazide](/img/structure/B11067332.png)
![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}furan-2-carboxamide](/img/structure/B11067336.png)
![ethyl 4-[({(2Z)-2-[(2-fluorophenyl)imino]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate](/img/structure/B11067348.png)
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(4-methoxy-3,5-dimethylphenyl)acetamide](/img/structure/B11067355.png)



![(2E)-3-(furan-2-yl)-N-[(2-methylquinolin-4-yl)methyl]prop-2-enamide](/img/structure/B11067379.png)

